molecular formula C5H12N2O B7964280 (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

Cat. No.: B7964280
M. Wt: 116.16 g/mol
InChI Key: CIQOTANLSZEILP-CRCLSJGQSA-N
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Description

(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring with an amino group and a hydroxyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of commercially available starting materials such as diallylamine. The synthetic route typically includes steps like ring-closing metathesis and SN2 displacement reactions . Another method involves the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine, followed by lipase-mediated resolution to obtain the desired enantiomer .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and reaction conditions tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects .

Properties

IUPAC Name

(3R,4S)-4-amino-1-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3,6H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQOTANLSZEILP-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]([C@@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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